

Application Notes and Protocols for C4-Ceramide Stock Solution Preparation in DMSO

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Compound of Interest

Compound Name: Ceramide 4

Cat. No.: B014453

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Introduction

Ceramides are a class of lipid molecules that function as critical signaling molecules in a variety of cellular processes, including apoptosis (programmed cell death), cell cycle arrest, differentiation, and senescence.[1] C4-ceramide (N-butanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramides. Its short acyl chain facilitates its delivery into cells in culture, making it a widely used tool to investigate the downstream effects of ceramide signaling.[2][3] These application notes provide detailed protocols for the preparation and use of C4-ceramide stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro experiments.

Data Presentation

Quantitative data for C4-ceramide is summarized in the table below for easy reference.

Property	Value	Reference(s)
Chemical Name	N-butanoyl-D-erythro-sphingosine	[4][5]
Synonyms	Cer(d18:1/4:0), C4-Ceramide	[3]
CAS Number	74713-58-9	[2][3][4][5][6]
Molecular Formula	C ₂₂ H ₄₃ NO ₃	[3][4][5]
Molecular Weight	369.58 g/mol	[4]
Appearance	Crystalline solid	[3]
Solubility in DMSO	20 mg/mL	[3]
Storage Temperature	-20°C	[4][5]

Experimental Protocols

Protocol 1: Preparation of a 20 mM C4-Ceramide Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of C4-ceramide in DMSO.

Materials:

- C4-ceramide powder (purity ≥95%)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber glass vial or a clear vial wrapped in aluminum foil
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer

- Water bath sonicator (optional)
- Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

- Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the C4-ceramide powder and DMSO to come to room temperature before opening to prevent condensation.
- Weighing C4-Ceramide: Carefully weigh out a desired amount of C4-ceramide powder into a sterile amber glass vial. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 7.39 mg of C4-ceramide (Calculation: $0.020 \text{ mol/L} \times 0.001 \text{ L} \times 369.58 \text{ g/mol} = 0.00739 \text{ g}$).
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the C4-ceramide powder. For the example above, add 1 mL of DMSO.
- Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the C4-ceramide is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution. Visually inspect the solution to ensure no particulate matter remains.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C. When stored properly, the stock solution is stable for several months.

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol details the dilution of the C4-ceramide stock solution into cell culture medium for treating cells.

Materials:

- 20 mM C4-ceramide stock solution in DMSO (from Protocol 1)
- Pre-warmed (37°C) complete cell culture medium

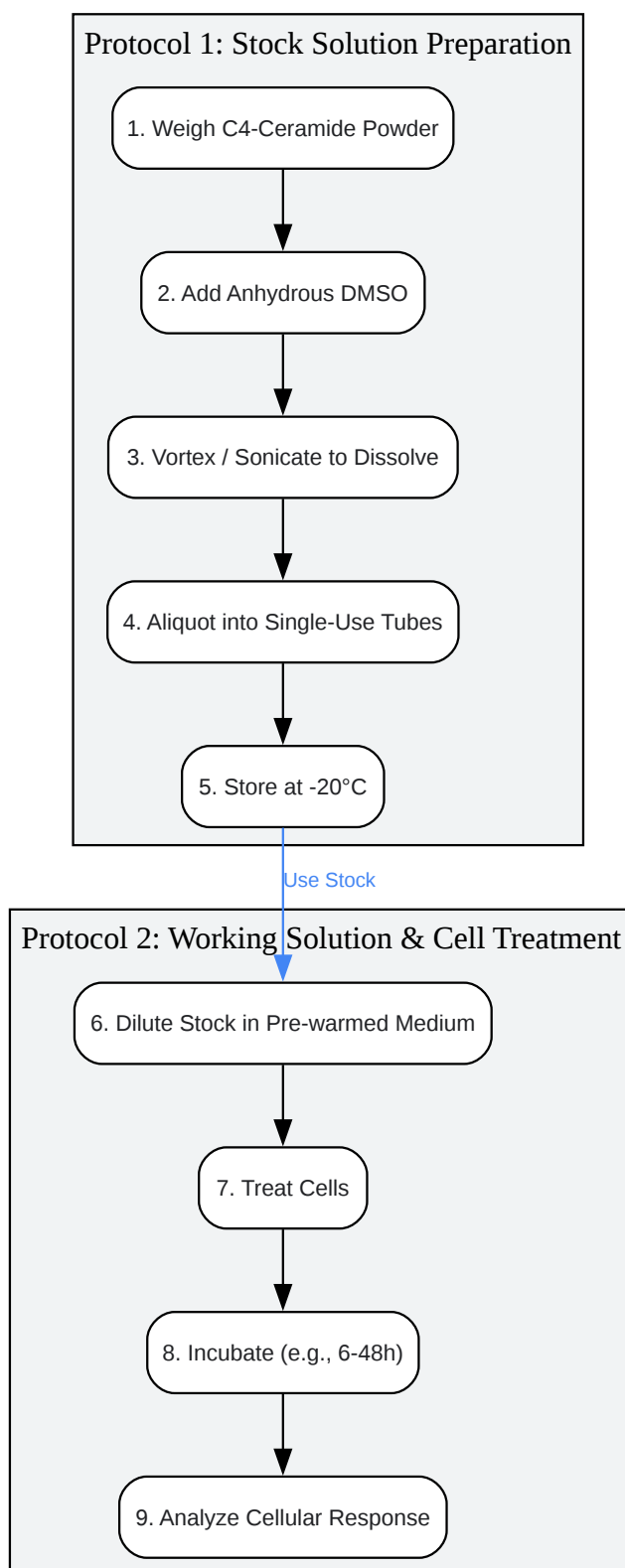
- Cultured cells in an appropriate vessel (e.g., multi-well plates, flasks)
- Sterile pipette tips and pipettors

Procedure:

- **Cell Seeding:** Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for at least 24 hours before treatment.
- **Preparation of Working Solution:** Immediately before treating the cells, dilute the 20 mM C4-ceramide stock solution into pre-warmed cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately and vigorously to prevent precipitation.
 - **Example for a final concentration of 20 μ M:** To prepare 1 mL of a 20 μ M working solution, add 1 μ L of the 20 mM stock solution to 999 μ L of cell culture medium (a 1:1000 dilution).
- **Vehicle Control:** It is imperative to include a vehicle control in all experiments. The vehicle control should consist of cell culture medium containing the same final concentration of DMSO as the C4-ceramide-treated samples. The final concentration of DMSO in the culture medium should ideally not exceed 0.1% to avoid solvent-induced cytotoxicity.^[7]
- **Cell Treatment:** Remove the existing medium from the cells and replace it with the medium containing the C4-ceramide working solution or the vehicle control.
- **Incubation:** Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- **Downstream Analysis:** Following incubation, cells can be harvested and analyzed for various endpoints, such as apoptosis (e.g., Annexin V/Propidium Iodide staining, caspase activity assays) or the activation of specific signaling pathways (e.g., Western blotting).

Visualizations

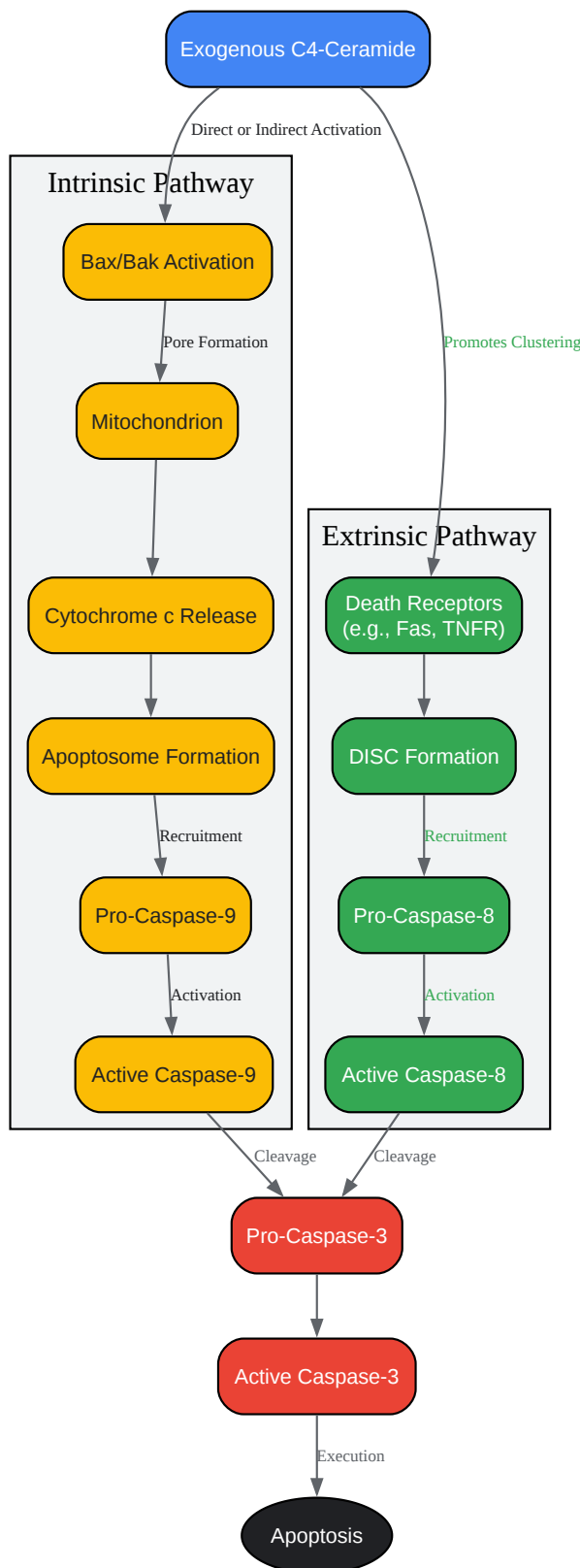
Experimental Workflow



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Caption: Workflow for C4-ceramide solution preparation and cell treatment.

C4-Ceramide Induced Apoptosis Signaling Pathway



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